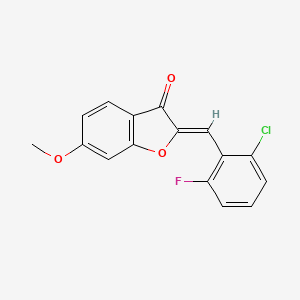

![molecular formula C16H26N2O5 B2810794 6-氧代-[1,4']双哌啶基-3,1'-二羧酸 1'-叔丁基酯 CAS No. 1951444-67-9](/img/structure/B2810794.png)

6-氧代-[1,4']双哌啶基-3,1'-二羧酸 1'-叔丁基酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

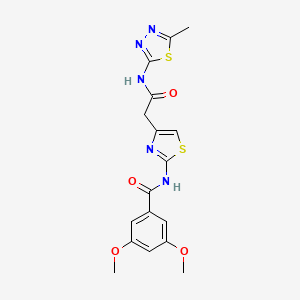

“6-Oxo-[1,4’]bipiperidinyl-3,1’-dicarboxylic acid 1’-t-butyl ester” is a chemical compound with the CAS Number: 1951444-67-9 . Its IUPAC name is 1’-(tert-butoxycarbonyl)-6-oxo-[1,4’-bipiperidine]-3-carboxylic acid . The compound has a molecular weight of 326.39 .

Physical And Chemical Properties Analysis

This compound is a white to yellow solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the current search results.科学研究应用

Role in Organic Synthesis

The tert-butoxycarbonyl (Boc) group is widely used in organic synthesis, particularly in the protection and deprotection of amine functional groups . This group is present in the structure of the compound , suggesting its potential use in organic synthesis processes.

Use in Suzuki-Miyaura Cross-Coupling Reactions

Compounds containing the Boc group have been used as reagents in Suzuki-Miyaura cross-coupling reactions . This type of reaction is a powerful tool for forming carbon-carbon bonds, which is a key process in the synthesis of many organic compounds.

Application in Drug Design

Piperidine derivatives, such as the compound , play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids. This suggests that the compound could have potential applications in drug design and development.

Use in the Synthesis of Biologically Active Piperidines

The compound could be used in the synthesis of biologically active piperidines . Piperidines are among the most important synthetic fragments for designing drugs, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Potential Role in the Treatment of Hyperuricemia-Associated Diseases

The compound could potentially be used in the development of treatments for hyperuricemia-associated diseases . Xanthine oxidase (XO) is an important target for the effective treatment of these diseases, and a series of novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) as XO inhibitors (XOIs) with remarkable activities have been reported recently .

Use in the Synthesis of Hydroxyquinones

The compound could potentially be used in the synthesis of hydroxyquinones . Hydroxyquinones are a class of organic compounds that have various applications, including in the production of dyes and photographic developers.

安全和危害

The compound has several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards if the compound is ingested, comes into contact with skin, comes into contact with eyes, or is inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

作用机制

Target of Action

It is known that the compound is a tert-butyloxycarbonyl (boc)-protected amino acid derivative . Boc-protected amino acids are commonly used in peptide synthesis, suggesting that the compound may interact with peptide or protein targets.

Mode of Action

Boc-protected amino acids are typically used in peptide synthesis, where the boc group serves as a protective group for the amino group . The Boc group can be removed under acidic conditions, allowing the amino group to participate in peptide bond formation .

Biochemical Pathways

The compound likely participates in peptide synthesis pathways. In these pathways, the Boc group is removed, and the resulting amino group can form a peptide bond with the carboxyl group of another amino acid . The specific downstream effects would depend on the identity of the other amino acids and the sequence of the resulting peptide.

Action Environment

Environmental factors such as pH and temperature could influence the compound’s action, efficacy, and stability. For example, the removal of the Boc group requires acidic conditions . Additionally, the compound’s stability could be affected by factors such as light, oxygen, and moisture.

属性

IUPAC Name |

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-6-oxopiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O5/c1-16(2,3)23-15(22)17-8-6-12(7-9-17)18-10-11(14(20)21)4-5-13(18)19/h11-12H,4-10H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOWDMRVWNXBGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CC(CCC2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(tert-Butoxycarbonyl)-6-oxo-[1,4'-bipiperidine]-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2810711.png)

![4-methoxy-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]aniline](/img/structure/B2810715.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2810716.png)

![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2810717.png)

![(2S,6R)-6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-2-carboxylic acid](/img/structure/B2810718.png)

![3,4-difluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2810723.png)

![methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamate](/img/structure/B2810729.png)

![N-((6-cyclopropylpyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2810731.png)

![N-(4-bromophenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2810732.png)